![molecular formula C8H13BrO2 B1631171 Tert-butyl 2-(bromomethyl)acrylate CAS No. 53913-96-5](/img/structure/B1631171.png)
Tert-butyl 2-(bromomethyl)acrylate
Overview
Description
Tert-butyl 2-(bromomethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be used to impart chemical resistance and hydrophobicity to polymers .
Synthesis Analysis
The synthesis of Tert-butyl 2-(bromomethyl)acrylate involves Atom Transfer Radical Polymerization (ATRP). Controlled polymerizations were performed using a CuBr/ N,N, N ‘, N ‘\u2009‘, N ‘\u2009‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(bromomethyl)acrylate is C8H13BrO2 . The InChI string is InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 and the Canonical SMILES string is CC©©OC(=O)C(=C)CBr .Chemical Reactions Analysis
Tert-butyl 2-(bromomethyl)acrylate undergoes Atom Transfer Radical Polymerization (ATRP). The polymerization process is controlled and results in low molecular weight polymers with narrow molecular weight distributions .Physical And Chemical Properties Analysis
Tert-butyl 2-(bromomethyl)acrylate has a refractive index of n20/D 1.458 (lit.), a boiling point of 80-85 °C/35 mmHg (lit.), and a density of 1.277 g/mL at 25 °C (lit.) .Scientific Research Applications
Atom Transfer Radical Polymerization (ATRP)
Tert-butyl acrylate has been widely used in atom transfer radical polymerization (ATRP) processes. This technique is employed for controlled polymerizations and the creation of block copolymers with low molecular weight and narrow molecular weight distributions. Studies have demonstrated the successful use of tert-butyl acrylate in ATRP for synthesizing various polymers and copolymers, emphasizing its significant role in polymer chemistry (Davis & Matyjaszewski, 2000); (Monge et al., 2007); (Cheng et al., 2000); (Li et al., 2010).
Synthesis of Functional Polymers
Tert-butyl acrylate is instrumental in synthesizing functional polymers. Researchers have developed methods to modify halogen end groups to amine end-functionalized poly(tert-butyl acrylates), showing its versatility in polymer functionalization (Monge et al., 2007); (Zhang et al., 2010).
Encapsulation and Surface Modification
The polymerization of tert-butyl acrylate has been utilized for the encapsulation of nanomaterials, like nanosilica, demonstrating its potential in creating advanced materials for various applications such as photoresist technology (Sondi et al., 2000).
Photoconductive Properties
Poly(tert-butyl acrylate) with bromine end groups has been synthesized and used for creating photoconductive materials. This application highlights the material's potential in electronic and photonic devices (Yang et al., 2003).
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)acrylate is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety It’s known that acrylates generally target a variety of monomers such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
Mode of Action
The mode of action of Tert-butyl 2-(bromomethyl)acrylate involves its high reactivity and bulky, hydrophobic moiety. It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The bromomethyl group in the compound can undergo nucleophilic substitution reactions .
Biochemical Pathways
It’s known that acrylates can be involved in the polymerization process, which is a significant biochemical pathway .
Pharmacokinetics
It’s known that the compound has a boiling point of 80-85°c at 35 mmhg and a density of 1277 g/mL at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
The result of Tert-butyl 2-(bromomethyl)acrylate’s action is the formation of polymers with specific characteristics. The tert-butyl moiety leads to high hydrophobicity, and the high glass transition temperature (Tg 50 °C) imparts hardness to polymers . The branching of the tert-butyl moiety promotes interlocking between different polymer chains .
Action Environment
The action of Tert-butyl 2-(bromomethyl)acrylate can be influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be achieved .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPDFMFNUKVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449683 | |
Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)acrylate | |
CAS RN |
53913-96-5 | |
Record name | 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53913-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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